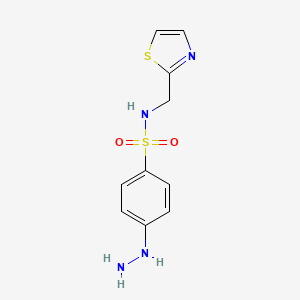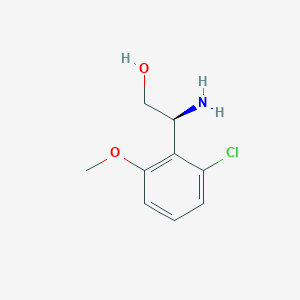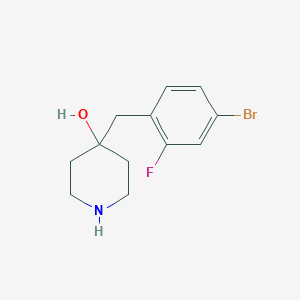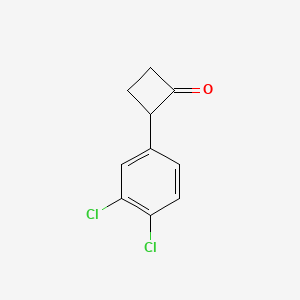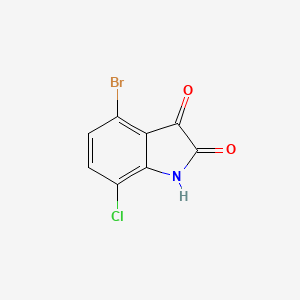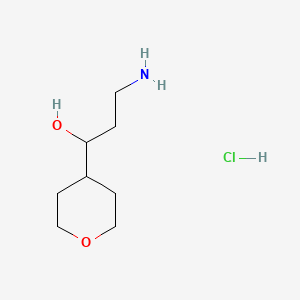
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is known for its unique structure, which includes an oxane ring and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 4-hydroxyoxane with 3-aminopropanol in the presence of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and filtration before being packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives of this compound. These products are often used in further research and development in various scientific fields .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the oxane ring can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, making the compound a valuable tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(oxan-4-yl)propan-1-ol: Similar structure but without the hydrochloride salt.
3-Amino-3-(oxan-4-yl)propan-1-ol: Another structural isomer with similar properties.
Uniqueness
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride is unique due to its specific combination of an oxane ring and an amino group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H18ClNO2 |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
3-amino-1-(oxan-4-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c9-4-1-8(10)7-2-5-11-6-3-7;/h7-8,10H,1-6,9H2;1H |
InChI-Schlüssel |
APHLLQCDBYDQAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(CCN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


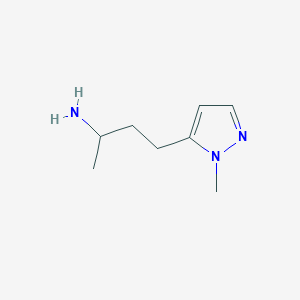
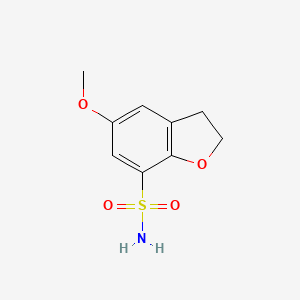
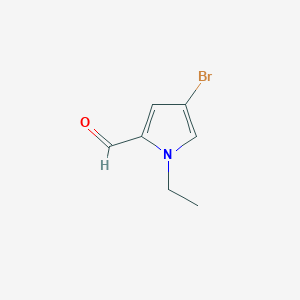
![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
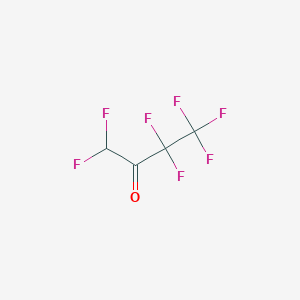
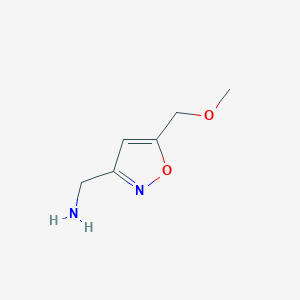
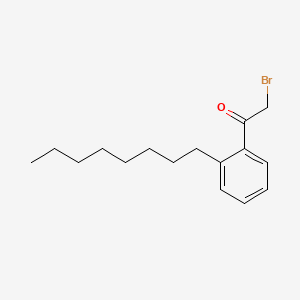
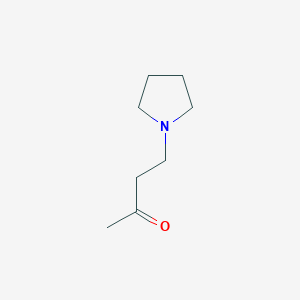
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
